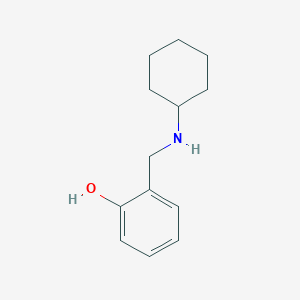
2-Cyclohexylaminomethyl-phenol
Vue d'ensemble
Description
“2-Cyclohexylaminomethyl-phenol” is a chemical compound with the empirical formula C13H19NO and a molecular weight of 205.301. It is used in proteomics research2.
Synthesis Analysis
The synthesis of “2-Cyclohexylaminomethyl-phenol” is not explicitly mentioned in the available resources. However, similar compounds are synthesized using a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions and Cadogan’s cyclization3.Molecular Structure Analysis
The molecular structure of “2-Cyclohexylaminomethyl-phenol” can be represented by the SMILES string Oc1ccccc1CNC2CCCCC21.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-Cyclohexylaminomethyl-phenol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclohexylaminomethyl-phenol” are not explicitly mentioned in the available resources. However, its molecular formula is C13H19NO and it has a molecular weight of 205.301.Applications De Recherche Scientifique
Dehydrogenation of Cyclohexanones to Phenols
The conversion of cyclohexanones to phenols, including compounds similar to 2-Cyclohexylaminomethyl-phenol, is a critical reaction in the chemical industry, particularly in pharmaceuticals and electronics. Innovations in catalyst development for this transformation could impact the synthesis pathways of related compounds, highlighting the importance of this research in creating more efficient and green methods for phenol production (Du et al., 2022).
Bound Phenolics in Foods
Investigations into the interactions of phenolic compounds with food constituents have significant implications for nutrition and health. Understanding how compounds like 2-Cyclohexylaminomethyl-phenol might interact with other molecules in food could inform their potential health benefits or impacts (Acosta-Estrada et al., 2014).
UAV Remote Sensing for Crop Phenotyping
While not directly related to the chemical properties of phenolics, the use of unmanned aerial vehicle (UAV) technology for crop phenotyping is an example of how scientific research applications can extend into agricultural practices. Such technologies could potentially be used to study the effects of various compounds, including phenolics, on crop growth and health (Yang et al., 2017).
COX-2 Inhibition for Cancer Treatment
Research into the role of phenolic compounds in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer, provides a therapeutic context that could be relevant to compounds like 2-Cyclohexylaminomethyl-phenol. Such studies explore the potential of phenolics in preventing or treating various cancers, including head and neck cancers (Lin et al., 2002).
Antioxidant and Anti-inflammatory Applications
Phenolic compounds are known for their antioxidant and anti-inflammatory properties. Research into these effects could provide a foundation for the development of new drugs and therapeutic strategies based on phenolic compounds, potentially including 2-Cyclohexylaminomethyl-phenol (Costa et al., 2012).
Safety And Hazards
Orientations Futures
“2-Cyclohexylaminomethyl-phenol” is currently used in proteomics research2. Its future applications could potentially expand with further research and development.
Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and resources.
Propriétés
IUPAC Name |
2-[(cyclohexylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAKOBDEONKIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328245 | |
| Record name | 2-Cyclohexylaminomethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylaminomethyl-phenol | |
CAS RN |
62984-53-6 | |
| Record name | 2-Cyclohexylaminomethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



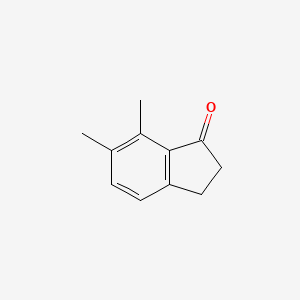
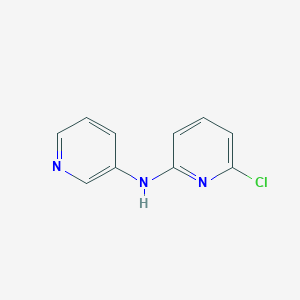
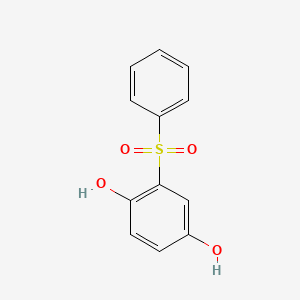
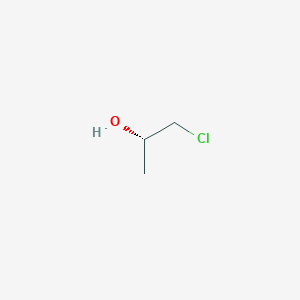
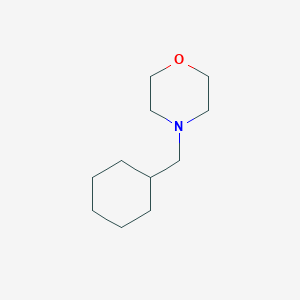
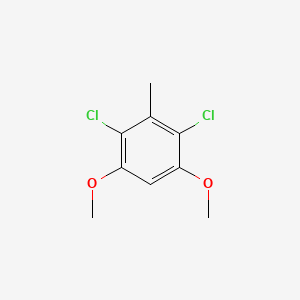
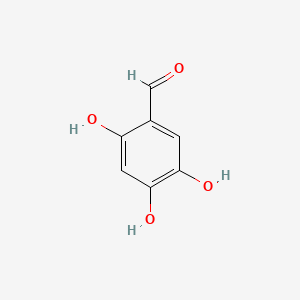
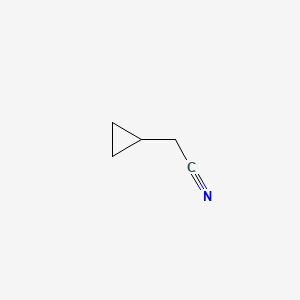
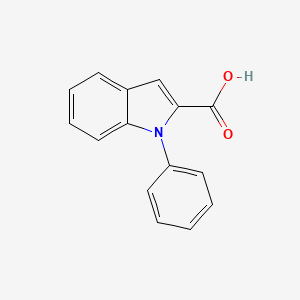
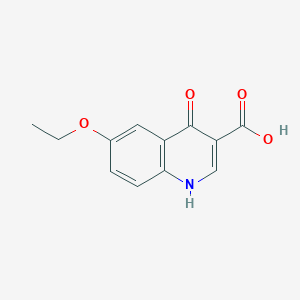
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)
